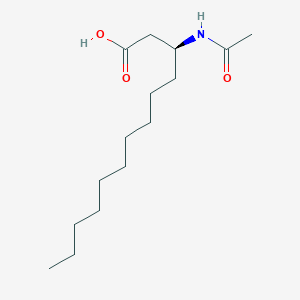
(3S)-3-Acetamidotridecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Acetamidotridecanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group attached to the third carbon of a tridecanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Acetamidotridecanoic acid typically involves the acylation of tridecanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using recrystallization techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: (3S)-3-Acetamidotridecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of tridecanoic acid or tridecanone.
Reduction: Formation of (3S)-3-aminotridecanoic acid.
Substitution: Formation of various substituted tridecanoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (3S)-3-Acetamidotridecanoic acid is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of peptides and other bioactive compounds.
Biology: In biological research, this compound is studied for its role in metabolic pathways. It is used in the synthesis of labeled compounds for tracing metabolic processes.
Medicine: The compound has potential applications in drug development. It is investigated for its ability to modulate biological pathways and its potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of (3S)-3-Acetamidotridecanoic acid involves its interaction with specific molecular targets in biological systems. The acetamido group can form hydrogen bonds with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways by acting as a ligand for certain receptors, influencing cellular responses.
Comparación Con Compuestos Similares
(3S)-3-Aminotridecanoic acid: Similar structure but with an amine group instead of an acetamido group.
(3S)-3-Hydroxytridecanoic acid: Contains a hydroxyl group instead of an acetamido group.
(3S)-3-Methyltridecanoic acid: Has a methyl group in place of the acetamido group.
Uniqueness: (3S)-3-Acetamidotridecanoic acid is unique due to the presence of the acetamido group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological molecules, making it valuable in research and industrial applications.
Propiedades
Número CAS |
648908-47-8 |
|---|---|
Fórmula molecular |
C15H29NO3 |
Peso molecular |
271.40 g/mol |
Nombre IUPAC |
(3S)-3-acetamidotridecanoic acid |
InChI |
InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-14(12-15(18)19)16-13(2)17/h14H,3-12H2,1-2H3,(H,16,17)(H,18,19)/t14-/m0/s1 |
Clave InChI |
OKEKYRGPFSUBAK-AWEZNQCLSA-N |
SMILES isomérico |
CCCCCCCCCC[C@@H](CC(=O)O)NC(=O)C |
SMILES canónico |
CCCCCCCCCCC(CC(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


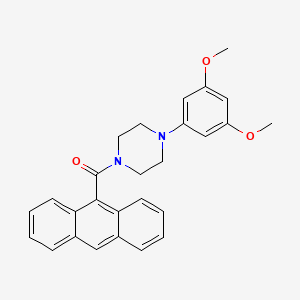
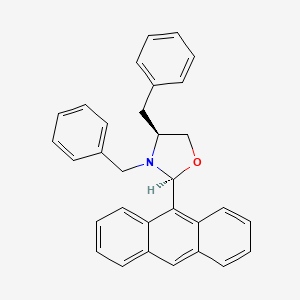
![6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B12608293.png)


![5-Chloro-2-hydroxy-N-[5-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608318.png)
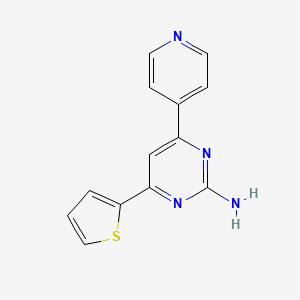
![2,2',3,3',4,4',5,5'-Octahydro[5,5'-bi-1-benzoxepine]-8,8'-diol](/img/structure/B12608327.png)

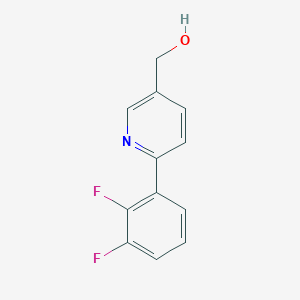
![N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12608352.png)
![1-[2-(Methoxymethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12608355.png)
![4-[1-(4-Methoxyphenyl)ethoxy]phenol](/img/structure/B12608356.png)
![2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester](/img/structure/B12608376.png)
